1-Oxobakkenolide S

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

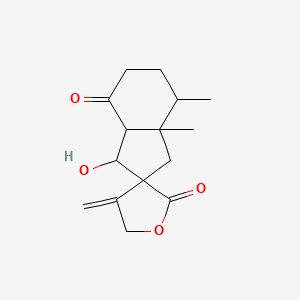

3-hydroxy-7,7a-dimethyl-4'-methylidenespiro[1,3,3a,5,6,7-hexahydroindene-2,3'-oxolane]-2',4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-8-4-5-10(16)11-12(17)15(7-14(8,11)3)9(2)6-19-13(15)18/h8,11-12,17H,2,4-7H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPYCDJQTAYYAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C2C1(CC3(C2O)C(=C)COC3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Bakkenolides, with a Focus on 1-Oxobakkenolide S

Introduction

Bakkenolides are a class of sesquiterpenoid lactones primarily isolated from plants of the genus Petasites. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including neuroprotective, anti-inflammatory, and anti-allergic effects. This technical guide focuses on the physicochemical properties of this class of molecules, with the aim of providing a foundational understanding for researchers working with these and related compounds. While direct data on 1-Oxobakkenolide S is scarce, this document extrapolates likely characteristics based on the known properties of other bakkenolides. A compound named "bakkenolide-S" has been isolated from Petasites formosanus, and it is presumed that this compound is a derivative of this compound, featuring a ketone group at the C-1 position.

Physicochemical Properties of Representative Bakkenolides

To provide a comparative context, the known physicochemical properties of several common bakkenolides are summarized in the table below. These values offer a baseline for estimating the properties of novel or less-studied derivatives like this compound.

| Property | Bakkenolide A | Bakkenolide B | Bakkenolide D |

| Molecular Formula | C₁₅H₂₂O₂[1] | C₂₂H₃₀O₆[2] | C₂₂H₂₈O₆S |

| Molecular Weight | 234.33 g/mol [1] | 390.47 g/mol [2] | 420.5 g/mol |

| IUPAC Name | (3aR,4S,7R,7aS)-4,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one | (2E)-2-methylbut-2-enoate of (3S,3aR,4S,7R,7aS)-3-(acetyloxy)-7,7a-dimethyl-4'-methylidene-2'-oxooctahydrospiro[indene-2,3'-oxolane]-4-yl | Not Available |

| Physical Description | Data not available | Data not available | Data not available |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Data not available |

| XLogP3 | 3.5[1] | Data not available | Data not available |

Experimental Protocols

The isolation and characterization of bakkenolides from natural sources typically involve a series of chromatographic and spectroscopic techniques. The following is a generalized experimental protocol based on methodologies reported in the literature for the extraction and identification of these compounds from Petasites species.[3][4][5][6][7]

Extraction

-

Plant Material: Dried and powdered rhizomes or aerial parts of the Petasites plant are used as the starting material.

-

Solvent Extraction: The plant material is typically extracted with methanol or ethanol at room temperature for several days. This process is often repeated to ensure maximum extraction of the desired compounds.

-

Solvent Partitioning: The crude extract is then concentrated under reduced pressure and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

Isolation and Purification

-

Column Chromatography: The fractions obtained from solvent partitioning are subjected to column chromatography. Common stationary phases include silica gel and Sephadex LH-20.

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative or semi-preparative HPLC, often with a C18 column. A gradient elution system with a mobile phase consisting of water and acetonitrile is frequently employed.

Structure Elucidation

The purified compounds are structurally characterized using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC, and NOESY) NMR experiments are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as carbonyls (from the lactone and ketone groups) and hydroxyl groups.

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

Biological Activity and Signaling Pathways

Bakkenolides have been reported to modulate various signaling pathways, contributing to their observed biological effects. For instance, some bakkenolides have been shown to possess anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways. Furthermore, Bakkenolide B has been identified as an inhibitor of interleukin-2 (IL-2) production in T-cells, a key cytokine in the immune response.

Inhibition of Interleukin-2 Signaling Pathway by Bakkenolides

The following diagram illustrates a simplified representation of the Interleukin-2 (IL-2) signaling pathway and the putative point of inhibition by certain bakkenolides.

Caption: Simplified IL-2 signaling pathway and inhibition by bakkenolides.

This diagram illustrates that the binding of IL-2 to its receptor initiates downstream signaling cascades involving JAK-STAT and PI3K-Akt pathways, ultimately leading to gene expression related to immune cell proliferation and differentiation. Bakkenolides may exert their immunomodulatory effects by inhibiting the production of IL-2, thereby dampening this signaling cascade.

References

- 1. (+)-Bakkenolide A | C15H22O2 | CID 442173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound Bakkenolide B (FDB013852) - FooDB [foodb.ca]

- 3. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. inha.elsevierpure.com [inha.elsevierpure.com]

- 5. Bakkenolides and Caffeoylquinic Acids from the Aerial Portion of Petasites japonicus and Their Bacterial Neuraminidase Inhibition Ability [mdpi.com]

- 6. Bakkenolides from Petasites tatewakianus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The bakkenolides from the root of Petasites formosanus and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Oxobakkenolide S (CAS Number: 18456-02-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oxobakkenolide S, a naturally occurring sesquiterpenoid lactone, has garnered interest within the scientific community for its potential biological activities. Isolated from Petasites formosanus, a plant with a history in traditional medicine, this compound belongs to the bakkenolide class of secondary metabolites. This technical guide provides a comprehensive overview of the known properties, biological activities, and experimental data related to this compound, with a focus on its potential as a lead compound in drug discovery.

Physicochemical and Spectroscopic Data

While comprehensive experimental data for some physicochemical properties remain to be fully published, the fundamental molecular and spectroscopic characteristics of this compound have been established.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 18456-02-5 | N/A |

| Molecular Formula | C₁₅H₂₀O₄ | [1] |

| Molecular Weight | 264.32 g/mol | [1] |

| Appearance | Powder | [2] |

| Synonym | 3-hydroxy-7,7a-dimethyl-4'-methylidenespiro[1,3,3a,5,6,7-hexahydroindene-2,3'-oxolane]-2',4-dione | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Observations |

| ¹H-NMR | The chemical shifts of signals for H-1 and/or H-9 in the ¹H-NMR spectra are crucial for determining the location of substituents on the bakkenolide skeleton. |

| IR (Infrared) | The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) of the ketone and lactone groups, and C=C double bonds. |

| MS (Mass Spectrometry) | Mass spectrometry data would confirm the molecular weight of 264.32 and provide fragmentation patterns useful for structural elucidation. |

Biological Activity

Research into the biological effects of bakkenolides from Petasites species suggests a range of activities, with a primary focus on cytotoxicity and anti-inflammatory potential.

Cytotoxicity

A significant study on the constituents of Petasites formosanus reported the isolation of thirty-two bakkenolides, including this compound (referred to as bakkenolide-S in the paper), and evaluated their cytotoxicity.[3] While the specific IC₅₀ values for each compound are detailed within the full publication, the study confirms that the cytotoxic effects of these compounds were investigated. This suggests that this compound may possess anti-proliferative properties against cancer cell lines.

Anti-Inflammatory and Other Potential Activities

While direct studies on the anti-inflammatory mechanism of this compound are limited, research on other bakkenolides and extracts from Petasites species provides valuable insights into its potential. Compounds from this genus have been shown to possess anti-inflammatory and neuroprotective effects.[4] The anti-inflammatory actions of related compounds often involve the modulation of key signaling pathways.

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of related compounds, the following signaling pathways represent plausible targets for this compound, particularly in the context of anti-inflammatory and cytotoxic effects.

References

- 1. Bakkenolides and Caffeoylquinic Acids from the Aerial Portion of Petasites japonicus and Their Bacterial Neuraminidase Inhibition Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation, characterization, and neuroprotective activities of sesquiterpenes from Petasites japonicus [ouci.dntb.gov.ua]

- 3. Petasites [worldbotanical.com]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

Unveiling 1-Oxobakkenolide S: A Technical Guide to its Natural Source and Isolation from Petasites formosanus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and isolation of 1-Oxobakkenolide S, a sesquiterpenoid compound, from its botanical origin, Petasites formosanus. While detailed biological activities of this compound are not extensively documented in publicly available research, this guide outlines the established methodologies for the extraction and purification of related bakkenolide compounds from this plant, offering a foundational protocol for its targeted isolation.

Natural Source: Petasites formosanus

This compound is a naturally occurring compound found in the roots of Petasites formosanus, a perennial herb belonging to the Asteraceae family. This plant is a rich source of various bakkenolide-type sesquiterpenoids, making it a key target for the natural product chemist.

General Isolation Protocol

The isolation of bakkenolides from Petasites formosanus typically involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on methods reported for the isolation of various bakkenolides from this plant. This protocol can be adapted and optimized for the specific isolation of this compound.

Extraction

The initial step involves the extraction of crude secondary metabolites from the plant material.

| Parameter | Description |

| Plant Material | Dried and powdered roots of Petasites formosanus |

| Solvent | Methanol (MeOH) |

| Method | Hot methanol extraction |

| Procedure | The powdered root material is refluxed with methanol to extract the compounds. This process is typically repeated multiple times to ensure exhaustive extraction. The resulting methanol extracts are then combined and concentrated under reduced pressure to yield a crude extract. |

Solvent Partitioning

The crude methanol extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

| Step | Solvents | Purpose |

| 1 | Chloroform (CHCl₃) and Water (H₂O) | The crude extract is suspended in water and partitioned with chloroform. This separates nonpolar and moderately polar compounds (including bakkenolides) into the chloroform layer, while highly polar compounds remain in the aqueous layer. |

| 2 | n-Butanol (n-BuOH) and Water (H₂O) | The aqueous layer from the first step is further partitioned with n-butanol to extract any remaining semi-polar compounds. |

The chloroform and n-butanol fractions, being rich in sesquiterpenoids, are the primary focus for the isolation of this compound.

Chromatographic Purification

The separated fractions are then subjected to a series of chromatographic techniques to isolate individual compounds.

| Technique | Stationary Phase | Mobile Phase (Eluent System) | Purpose |

| Column Chromatography (CC) | Silica gel | Gradients of n-hexane and ethyl acetate (EtOAc) | Initial separation of the crude fractions into sub-fractions based on polarity. |

| Preparative Thin-Layer Chromatography (Prep-TLC) | Silica gel | Optimized solvent systems (e.g., n-hexane-EtOAc mixtures) | Further purification of sub-fractions containing compounds of interest. |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (C18) or normal-phase columns | Isocratic or gradient elution with solvent systems like methanol-water or acetonitrile-water. | Final purification to obtain highly pure this compound. |

Experimental Workflow for Isolation

Caption: General workflow for the isolation of this compound.

Structure Elucidation and Data

The structure of isolated this compound would be confirmed using a combination of spectroscopic techniques.

| Spectroscopic Method | Purpose | Key Data Points |

| Mass Spectrometry (MS) | Determination of molecular weight and molecular formula. | Molecular Formula: C₁₅H₂₀O₄ |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the carbon-hydrogen framework. | ¹H NMR and ¹³C NMR spectral data provide detailed structural information. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorptions for carbonyl (C=O) and other functional groups. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Detection of chromophores. | Absorption maxima can indicate the presence of conjugated systems. |

Potential Biological Activities and Signaling Pathways

While specific biological studies on this compound are limited, other bakkenolides isolated from Petasites species have demonstrated a range of biological activities, primarily anti-inflammatory and cytotoxic effects. It is plausible that this compound may exhibit similar properties.

Hypothesized Anti-Inflammatory Signaling Pathway

Based on the known activities of related compounds, a potential anti-inflammatory mechanism could involve the inhibition of pro-inflammatory mediators.

Caption: Hypothesized anti-inflammatory signaling pathway for this compound.

Conclusion

This compound represents one of the many sesquiterpenoids present in Petasites formosanus. The isolation protocols established for other bakkenolides from this plant provide a robust framework for obtaining this compound in a pure form for further chemical and biological investigation. Future research is warranted to fully elucidate the pharmacological profile of this compound and to explore its potential as a therapeutic agent. This guide serves as a foundational resource for researchers embarking on the study of this natural product.

Technical Whitepaper: An Overview of Bakkenolides and their Biological Activities

Disclaimer: This whitepaper addresses the broader class of bakkenolide compounds. Extensive searches for a specific compound designated "1-Oxobakkenolide S" with the molecular formula C15H20O4 did not yield specific scientific literature or data. The information presented herein is a compilation of research on various known bakkenolides, providing insights into their general characteristics, biological activities, and mechanisms of action for researchers, scientists, and drug development professionals.

Introduction to Bakkenolides

Bakkenolides are a class of sesquiterpene lactones characterized by a spiro-bicyclic skeleton. They are naturally occurring compounds found in various plant species, notably within the genus Petasites.[1] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anti-allergic, and anti-platelet aggregation effects.[2][3] This technical guide provides a summary of the key findings related to the biological activities and experimental evaluation of representative bakkenolide compounds.

Physicochemical Properties

While specific data for "this compound" is unavailable, compounds with the molecular formula C15H20O4, such as abscisic acid, have a molecular weight of approximately 264.32 g/mol .[4][5] The physicochemical properties of individual bakkenolides can vary based on their specific substitutions.

Biological Activities of Bakkenolides

Research has demonstrated a range of biological effects for various bakkenolide compounds. The following table summarizes key quantitative data on the bioactivities of selected bakkenolides.

| Compound | Biological Activity | Assay System | Quantitative Data (IC50/pA2) | Reference |

| Bakkenolide G | Anti-platelet aggregation (PAF-induced) | Rabbit Platelets | IC50: 5.6 ± 0.9 µM | [2] |

| PAF Receptor Binding | Rabbit Platelets | IC50: 2.5 ± 0.4 µM | [2] | |

| PAF-induced platelet aggregation | Schild Plot Analysis | pA2: 6.21 ± 0.75 | [2] | |

| Bakkenolide B | Mast Cell Degranulation Inhibition | RBL-2H3 Mast Cells | Concentration-dependent | [3] |

| Inhibition of iNOS and COX-2 induction | Mouse Peritoneal Macrophages | Concentration-dependent | [3] | |

| Inhibition of IL-2 Production | Jurkat Cells | - | [6] | |

| Bakkenolide D | Anti-histamine Activity | Guinea Pig Trachea | Inhibitory effect on histamine-induced contraction | [7] |

Experimental Protocols

This section details the methodologies employed in key experiments to evaluate the biological activities of bakkenolides.

Platelet Aggregation Assay (for Bakkenolide G)

-

Objective: To assess the inhibitory effect of Bakkenolide G on platelet aggregation induced by Platelet-Activating Factor (PAF).

-

Methodology:

-

Platelet-rich plasma (PRP) is prepared from rabbit blood.

-

Platelet aggregation is induced by the addition of PAF (2 ng/mL).

-

The aggregation is monitored using a platelet aggregometer.

-

Bakkenolide G is pre-incubated with the PRP at various concentrations to determine its inhibitory effect.

-

The IC50 value, the concentration of Bakkenolide G required to inhibit 50% of the PAF-induced aggregation, is calculated.[2]

-

Mast Cell Degranulation Assay (for Bakkenolide B)

-

Objective: To evaluate the effect of Bakkenolide B on antigen-induced degranulation in mast cells.

-

Methodology:

-

RBL-2H3 mast cells are sensitized with an antigen.

-

The sensitized cells are then treated with various concentrations of Bakkenolide B.

-

Degranulation is induced by challenging the cells with the specific antigen.

-

The extent of degranulation is quantified by measuring the activity of β-hexosaminidase, an enzyme released upon degranulation.[3]

-

Inhibition of iNOS and COX-2 Induction (for Bakkenolide B)

-

Objective: To determine the effect of Bakkenolide B on the expression of pro-inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

-

Methodology:

-

Mouse peritoneal macrophages are stimulated with an inflammatory agent (e.g., lipopolysaccharide) in the presence or absence of Bakkenolide B.

-

After an incubation period, the cells are lysed.

-

The expression levels of iNOS and COX-2 proteins are determined by Western blotting using specific antibodies.[3]

-

Signaling Pathways and Mechanisms of Action

The biological effects of bakkenolides are attributed to their interaction with specific cellular signaling pathways.

Bakkenolide G as a PAF Receptor Antagonist

Bakkenolide G exerts its anti-platelet activity by acting as a competitive antagonist at the Platelet-Activating Factor (PAF) receptor.[2] This antagonism prevents the downstream signaling cascade initiated by PAF, which includes phosphoinositide breakdown, increased intracellular calcium concentration, and thromboxane B2 formation.[2]

Caption: Inhibition of PAF-induced platelet aggregation by Bakkenolide G.

Bakkenolide B and the Calcineurin Pathway

Bakkenolide B has been shown to inhibit the production of Interleukin-2 (IL-2) in T-cells.[6] This effect is suggestive of an interaction with the calcineurin signaling pathway, a key regulator of T-cell activation and IL-2 transcription.[6]

Caption: Proposed mechanism of IL-2 production inhibition by Bakkenolide B.

Conclusion

The bakkenolide class of sesquiterpene lactones represents a promising source of lead compounds for the development of novel therapeutics, particularly for inflammatory and allergic disorders. While the specific compound "this compound" remains uncharacterized in the public domain, the study of related bakkenolides provides a strong rationale for further investigation into this chemical scaffold. The diverse biological activities and distinct mechanisms of action highlighted in this whitepaper underscore the therapeutic potential of these natural products. Future research should focus on the isolation and characterization of novel bakkenolides, as well as the elucidation of their precise molecular targets to facilitate the development of new and effective drugs.

References

- 1. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 2. Bakkenolide G, a natural PAF-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (S)-(+)-abscisic acid | C15H20O4 | CID 5702609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (-)-Abscisic acid | C15H20O4 | CID 643732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A yeast-based screening system identified bakkenolide B contained in Petasites japonicus as an inhibitor of interleukin-2 production in a human T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bakkenolide D | Histamine Receptor | IL Receptor | TargetMol [targetmol.com]

Spectroscopic Profile of 1-Oxobakkenolide S: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-Oxobakkenolide S, a sesquiterpene lactone of the bakkenolide class. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a centralized resource for the compound's spectral characteristics. Due to the limited availability of public data specifically for "this compound," this guide presents a detailed examination of closely related and well-characterized bakkenolides, particularly those isolated from Petasites japonicus. This information serves as a foundational reference for the identification and characterization of this class of compounds.

Introduction to Bakkenolides

Bakkenolides are a class of sesquiterpenoid lactones characterized by a spirocyclic skeleton. They are predominantly found in plants of the genus Petasites and are known for their various biological activities. The structural elucidation of these compounds relies heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for bakkenolides provide key insights into their complex stereochemistry. Below are tabulated NMR data for representative bakkenolides isolated from Petasites japonicus.[1]

Table 1: ¹³C NMR Spectroscopic Data for Bakkenolide Derivatives (175 MHz, Methanol-d₄) [1]

| Carbon No. | Bakkenolide B | Bakkenolide D |

| 1 | 73.5 | 74.9 |

| 2 | 36.4 | 37.6 |

| 3 | 71.3 | 70.6 |

| 4 | 69.4 | 72.3 |

| 5 | 70.6 | 70.1 |

| 6 | 34.7 | 36.9 |

| 7 | 176.3 | 175.7 |

Table 2: ¹H NMR Spectroscopic Data for Bakkenolide D (900 MHz, Methanol-d₄) [1]

| Proton | Chemical Shift (δ) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 2.18, 2.08 | m, m | |

| H-3 | 3.75 | dd | 8.6, 3.0 |

| H-4 | 4.20 | m | |

| H-5 | 5.36 | m | |

| H-6 | 2.18, 2.07 | m, m |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For bakkenolides, characteristic absorption bands are expected for the lactone carbonyl group and any hydroxyl or other carbonyl functionalities.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Lactone) | 1770 - 1740 |

| C=O (Ketone) | 1725 - 1705 |

| C-H (sp³) | 3000 - 2850 |

| C-O | 1300 - 1000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. The fragmentation pattern of bakkenolides is influenced by the lactone ring and other functional groups.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for natural products like bakkenolides.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at frequencies ranging from 400 to 900 MHz for ¹H and 100 to 225 MHz for ¹³C.[1] Deuterated solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) are commonly used. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. Data is typically reported in wavenumbers (cm⁻¹).

Mass Spectrometry: Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB). High-resolution mass spectra (HRMS) are acquired to determine the elemental composition.

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing a novel or known compound like this compound from a natural source follows a logical progression of spectroscopic and chromatographic techniques.

Caption: Workflow for the isolation and structural elucidation of natural products.

This guide underscores the importance of a multi-faceted spectroscopic approach for the characterization of complex natural products like this compound. While direct data for this specific compound remains elusive, the provided information on related bakkenolides offers a robust starting point for researchers in the field.

References

A Comprehensive Review of the Biological Activities of Bakkenolides

Introduction

Bakkenolides are a class of sesquiterpenoid lactones, natural compounds characterized by a spiro-bicyclic carbon skeleton. Primarily isolated from plants of the genus Petasites, such as Petasites japonicus and Petasites tricholobus, these compounds have been the subject of significant scientific interest due to their diverse and potent pharmacological properties. This technical guide provides a detailed review of the current literature on the biological activities of bakkenolides, focusing on their neuroprotective, anti-inflammatory, anticancer, and antibacterial effects. Quantitative data are summarized in tables for comparative analysis, key experimental protocols are detailed, and associated molecular pathways are visualized to offer a comprehensive resource for researchers in pharmacology and drug development.

Neuroprotective Activity

Several studies have highlighted the potential of bakkenolides in protecting neuronal cells from damage, particularly from ischemic injury and oxidative stress. Total bakkenolides extracted from Petasites trichinous have demonstrated significant neuroprotective effects in both in vivo and in vitro models of cerebral ischemia.

The primary mechanism underlying this neuroprotection involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] Bakkenolides suppress the activation of upstream kinases like Akt and ERK1/2, which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκB. This action blocks the nuclear translocation of the NF-κB/p65 subunit, downregulating the expression of pro-inflammatory and pro-apoptotic genes.[1] Additionally, certain novel bakkenolides have shown direct antioxidant activities, further contributing to their neuroprotective capacity.[2]

Quantitative Data: Neuroprotective Activity

| Compound | Model | Dosage/Concentration | Observed Effect | Reference |

| Total Bakkenolides | Rat transient focal cerebral ischemia-reperfusion | 5, 10, and 20 mg/kg (oral) | Markedly reduced brain infarct volume and neurological deficits. | [1] |

| Total Bakkenolides | Primary cultured neurons (Oxygen-Glucose Deprivation) | Not specified | Significantly attenuated cell death and apoptosis. | [1] |

| Bakkenolide-Ia, IIa, IIIa, IVa | Primary cultured neurons (Oxygen-Glucose Deprivation) | Not specified | Exhibited significant neuroprotective and antioxidant activities. | [2] |

Experimental Protocol: Oxygen-Glucose Deprivation (OGD) Assay

This protocol is a generalized procedure based on methodologies described for in vitro cerebral ischemia models.[1][2]

-

Cell Culture: Primary cortical neurons are isolated from neonatal rats and cultured in appropriate media (e.g., Neurobasal medium supplemented with B27) for several days to allow for maturation.

-

OGD Induction: The culture medium is replaced with a glucose-free Earle's balanced salt solution. The cells are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a duration of 1-2 hours at 37°C to simulate ischemic conditions.

-

Reoxygenation: Following the OGD period, the glucose-free medium is replaced with the original, complete culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂).

-

Compound Treatment: Bakkenolides are dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations, typically at the beginning of the reoxygenation phase.

-

Assessment of Neuroprotection: After a 24-hour reoxygenation period, cell viability and apoptosis are assessed using standard assays:

-

LDH Assay: Lactate dehydrogenase (LDH) released into the culture medium from damaged cells is quantified as an indicator of cytotoxicity.

-

MTT Assay: Cell viability is measured by the ability of metabolically active cells to reduce MTT to formazan.

-

TUNEL Staining: Apoptotic cells are identified by staining for fragmented DNA.

-

Anti-inflammatory and Anti-allergic Activity

Bakkenolides exhibit potent anti-inflammatory and anti-allergic properties through multiple mechanisms, including the antagonism of the Platelet-Activating Factor (PAF) receptor and the suppression of mast cell degranulation.

Bakkenolide G, isolated from Petasites formosanus, has been identified as a specific and competitive antagonist of the PAF receptor.[3] It dose-dependently inhibits PAF-induced platelet aggregation, ATP release, and intracellular calcium mobilization.[3] By blocking the PAF receptor, bakkenolide G can interfere with a key signaling pathway involved in inflammation and allergic responses.

Furthermore, bakkenolide B has been shown to inhibit antigen-induced degranulation in mast cells, a critical event in the allergic response.[4] It also suppresses the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages.[4]

Quantitative Data: Anti-inflammatory and Anti-allergic Activity

| Compound | Assay | Target/Parameter | IC₅₀ Value | Reference |

| Bakkenolide G | Platelet Aggregation | PAF (2 ng/mL)-induced | 5.6 ± 0.9 µM | [3] |

| Bakkenolide G | Radioligand Binding | [³H]PAF binding to platelets | 2.5 ± 0.4 µM | [3] |

| Bakkenolide B | Mast Cell Degranulation | Antigen-induced | Concentration-dependent inhibition | [4] |

| Bakkenolide B | Gene Induction | iNOS and COX-2 in macrophages | Inhibition observed | [4] |

Experimental Protocol: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is based on the methodology for measuring antigen-induced degranulation in RBL-2H3 mast cells.[4]

-

Cell Culture & Sensitization: RBL-2H3 cells are cultured in 24-well plates. Cells are sensitized overnight by incubating them with anti-DNP IgE.

-

Washing: The cells are washed twice with a buffer (e.g., Siraganian buffer) to remove unbound IgE.

-

Compound Incubation: The cells are pre-incubated with various concentrations of bakkenolide B (or vehicle control) for a defined period (e.g., 30 minutes) at 37°C.

-

Antigen Challenge: Degranulation is initiated by adding the antigen (DNP-HSA) to the wells. The plates are incubated for a further 30-60 minutes at 37°C.

-

Sample Collection: The reaction is stopped by placing the plates on ice. The supernatant, containing released β-hexosaminidase, is collected.

-

Cell Lysis: The remaining cells in the wells are lysed with a detergent (e.g., Triton X-100) to measure the total cellular β-hexosaminidase content.

-

Enzymatic Assay: Aliquots of the supernatant and the cell lysate are transferred to a new 96-well plate. A substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) is added, and the plate is incubated.

-

Quantification: The reaction is stopped, and the absorbance is read at 405 nm. The percentage of β-hexosaminidase release is calculated as the ratio of the amount in the supernatant to the total amount (supernatant + lysate).

Anticancer (Cytotoxic) Activity

Bakkenolides have been evaluated for their cytotoxic effects against various human cancer cell lines. Studies have reported the in vitro activity of bakkenolides isolated from Petasites tatewakianus against human cervical carcinoma (HeLa), human breast cancer (MCF-7), and murine Lewis lung carcinoma (LLC) cells, indicating a potential for these compounds as anticancer agents.[5][6] While the specific mechanisms of action are not fully elucidated in the provided literature, the evaluation typically involves standard cytotoxicity assays that measure cell viability or membrane integrity after exposure to the compounds.

Quantitative Data: Anticancer Activity

Quantitative IC₅₀ values were not available in the initial search results, but the activity was confirmed.

| Compound(s) | Cell Line | Activity | Reference |

| Bakkenolides from P. tatewakianus | Human cervical carcinoma (HeLa) | Cytotoxic activity evaluated | [5][6] |

| Human breast cancer (MCF-7) | Cytotoxic activity evaluated | [5][6] | |

| Murine Lewis lung carcinoma (LLC) | Cytotoxic activity evaluated | [5][6] |

Experimental Protocol: General Cytotoxicity Assay (e.g., MTT Assay)

This is a generalized protocol for assessing the cytotoxic effects of compounds on cancer cell lines.[7][8]

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are harvested, counted, and seeded into 96-well microplates at a predetermined optimal density. The plates are incubated for 24 hours to allow cells to attach.

-

Compound Preparation and Treatment: A stock solution of the bakkenolide is prepared in DMSO. A series of dilutions are made in the appropriate culture medium. The medium from the cell plates is removed, and the cells are treated with the various concentrations of the compound. Control wells receive medium with DMSO (vehicle control) and medium only (blank).

-

Incubation: The plates are incubated for a specified exposure time, typically 24, 48, or 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Antibacterial Activity (Neuraminidase Inhibition)

Certain bakkenolides have been identified as inhibitors of bacterial neuraminidase (NA), an enzyme crucial for the pathogenesis of various bacteria.[9][10] Neuraminidase cleaves terminal sialic acid residues from host cell surface glycoproteins, which can facilitate bacterial adhesion and invasion.

In a study on compounds from Petasites japonicus, bakkenolide D was found to inhibit neuraminidase from Clostridium perfringens in a non-competitive manner.[9] This suggests that bakkenolide D binds to an allosteric site on the enzyme, rather than the active site, to exert its inhibitory effect. This activity indicates a potential application for bakkenolides in developing novel antibacterial agents.[9]

Quantitative Data: Neuraminidase Inhibition

| Compound | Enzyme Source | Inhibition Type | IC₅₀ Value | Reference |

| Bakkenolide D | Clostridium perfringens Neuraminidase | Non-competitive | 2.3–80.1 µM | [9] |

| Bakkenolide B | Clostridium perfringens Neuraminidase | N/A | > 200 µM (inactive) | [9] |

| The reference provides a range for several active compounds, including Bakkenolide D. |

Experimental Protocol: Bacterial Neuraminidase Inhibition Assay

This protocol is based on the methodology described for testing NA inhibitors using a fluorometric substrate.[9]

-

Reagent Preparation:

-

Enzyme: Neuraminidase from Clostridium perfringens is diluted in an appropriate buffer (e.g., MES buffer, pH 6.5).

-

Substrate: A solution of the fluorogenic substrate 4-methylumbelliferyl-α-D-N-acetylneuraminic acid (4-MUNANA) is prepared.

-

Test Compounds: Bakkenolides are dissolved in DMSO to create stock solutions and then diluted to various concentrations.

-

-

Assay Procedure:

-

In a 96-well black plate, the test compound dilutions are mixed with the neuraminidase enzyme solution.

-

The mixture is pre-incubated for a short period (e.g., 10 minutes) at 37°C.

-

The enzymatic reaction is initiated by adding the 4-MUNANA substrate solution to all wells.

-

-

Incubation: The plate is incubated for 30-60 minutes at 37°C, protected from light.

-

Reaction Termination and Measurement: The reaction is stopped by adding a stop solution (e.g., glycine-NaOH buffer, pH 10.4).

-

Fluorescence Reading: The fluorescence of the product, 4-methylumbelliferone, is measured using a fluorescence microplate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the control (enzyme + substrate without inhibitor). The IC₅₀ value is determined by plotting the percent inhibition against the log of the compound concentration. Enzyme kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mode of inhibition (competitive, non-competitive, etc.).

References

- 1. Total bakkenolides protects neurons against cerebral ischemic injury through inhibition of nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bakkenolide G, a natural PAF-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. inha.elsevierpure.com [inha.elsevierpure.com]

- 6. Bakkenolides from Petasites tatewakianus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. Bakkenolides and Caffeoylquinic Acids from the Aerial Portion of Petasites japonicus and Their Bacterial Neuraminidase Inhibition Ability - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Sesquiterpenoids: An In-depth Technical Guide Focused on 1-Oxobakkenolide S and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpenoids, a class of C15 terpenoids derived from the assembly of three isoprene units, represent a rich source of structurally diverse natural products with a wide array of biological activities. Among these, the bakkenolides, a subgroup of sesquiterpene lactones, have garnered significant interest for their potential therapeutic applications. This technical guide provides a comprehensive overview of the potential therapeutic targets of sesquiterpenoids, with a specific focus on 1-Oxobakkenolide S and its structurally related compounds, Bakkenolide A and Bakkenolide G. We will delve into their anticancer, anti-inflammatory, and neuroprotective properties, presenting available quantitative data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and workflows.

While extensive research has been conducted on various sesquiterpenoids, it is important to note that specific quantitative bioactivity data for this compound is limited in the currently available scientific literature. Therefore, this guide will leverage data from closely related bakkenolides to infer potential mechanisms and therapeutic targets for this compound, while clearly indicating where data for the specific compound is lacking.

Anticancer Activity

Several sesquiterpenoids have demonstrated potent anticancer activities, often through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. Bakkenolide A, for instance, has been shown to inhibit leukemia by targeting Histone Deacetylase 3 (HDAC3) and the PI3K/Akt signaling pathway[1].

Potential Targets and Quantitative Data

| Compound | Cancer Cell Line | Target/Assay | IC50 | Reference |

| Bakkenolide A | Leukemia (K562 cells) | HDAC3, PI3K/Akt pathway inhibition | Data not available | [1] |

| LY294002 (PI3K inhibitor) | Small Cell Lung Cancer (SCLC) cell lines | PI3K-Akt signaling | Average IC50: 5 µM | [2] |

Note: Specific IC50 values for the direct inhibition of HDAC3 and PI3K/Akt by Bakkenolide A are not provided in the cited literature.

Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Its inhibition by compounds like Bakkenolide A can lead to apoptosis in cancer cells.

Caption: PI3K/Akt signaling pathway and the inhibitory action of Bakkenolide A.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

Test compound (e.g., this compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted test compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently by pipetting up and down.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Sesquiterpenoids are well-documented for their anti-inflammatory properties, which are often mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and antagonism of inflammatory mediators like Platelet-Activating Factor (PAF).

Potential Targets and Quantitative Data

| Compound | Target/Assay | IC50 | Reference |

| Bakkenolide G | PAF-receptor antagonism (inhibition of [3H]PAF binding to platelets) | 2.5 ± 0.4 µM | [3] |

| Bakkenolide G | Inhibition of PAF-induced platelet aggregation | 5.6 ± 0.9 µM | [3] |

Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Its inhibition can suppress the expression of pro-inflammatory cytokines and mediators.

Caption: NF-κB signaling pathway and the inhibitory action of sesquiterpenoids.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (e.g., this compound) dissolved in a suitable vehicle

-

Plethysmometer

-

Calipers

Procedure:

-

Divide the rats into groups (e.g., control, standard drug, and test compound groups).

-

Administer the test compound or vehicle orally or intraperitoneally to the respective groups.

-

After a specific pre-treatment time (e.g., 30 or 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume or thickness immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.

-

Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Neuroprotective Effects

Emerging evidence suggests that sesquiterpenoids may offer neuroprotective benefits, potentially through their anti-inflammatory and antioxidant properties. Oxidative stress and neuroinflammation are key contributors to the pathogenesis of various neurodegenerative diseases.

Potential Targets

Experimental Workflow: In Vitro Neuroprotection Assay

A common in vitro model to assess neuroprotection involves inducing neuronal cell death and evaluating the protective effect of a test compound.

Caption: Experimental workflow for an in vitro neuroprotection assay.

Experimental Protocol: Hydrogen Peroxide-Induced Neurotoxicity Assay

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y or PC12)

-

96-well plates

-

Complete culture medium

-

Test compound (e.g., this compound)

-

Hydrogen peroxide (H2O2) solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed neuronal cells in a 96-well plate and allow them to adhere and differentiate if necessary.

-

Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

-

Induce neurotoxicity by adding a predetermined concentration of H2O2 to the wells (excluding the control group).

-

Incubate the plate for a specified time (e.g., 24 hours).

-

Assess cell viability using the MTT assay as described in the anticancer section.

-

Calculate the percentage of neuroprotection conferred by the test compound compared to the H2O2-treated control group.

Conclusion

Sesquiterpenoids, including the bakkenolide family, represent a promising class of natural products with significant therapeutic potential. While this guide has highlighted the anticancer, anti-inflammatory, and potential neuroprotective activities of these compounds, particularly focusing on the available data for Bakkenolide A and G, there remains a clear need for further research to elucidate the specific mechanisms and quantitative bioactivities of this compound. The experimental protocols and pathway diagrams provided herein offer a framework for researchers to investigate these and other sesquiterpenoids, paving the way for the development of novel therapeutics for a range of human diseases. The exploration of these natural compounds underscores the importance of biodiversity in drug discovery and development.

References

- 1. Bakkenolide A inhibits leukemia by regulation of HDAC3 and PI3K/Akt-related signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of phosphatidylinositol 3-kinase-Akt signaling blocks growth, promotes apoptosis, and enhances sensitivity of small cell lung cancer cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In Silico Prediction of 1-Oxobakkenolide S Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oxobakkenolide S, a member of the bakkenolide class of sesquiterpenoid lactones, represents a promising scaffold for drug discovery. While direct experimental data on its bioactivity is limited, the known anti-inflammatory, anti-allergic, and neuroprotective properties of related bakkenolides suggest its potential as a therapeutic agent. This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of this compound, integrating data from analogous compounds to inform predictive models. The guide provides detailed methodologies for proposed experimental validation and visualizes key pathways and processes to facilitate a deeper understanding of its potential mechanisms of action.

Introduction to Bakkenolides and this compound

Bakkenolides are a class of sesquiterpenoid lactones characterized by a spiro-bicyclic skeleton. Various bakkenolides have been isolated from plants of the genus Petasites and have demonstrated a range of biological activities. Notably, Bakkenolide B has been shown to possess anti-allergic and anti-inflammatory properties.[1] It inhibits antigen-induced degranulation in mast cells and suppresses the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages.[1] Furthermore, studies have identified Bakkenolide B as an inhibitor of interleukin-2 (IL-2) production in human T cells, suggesting a potential role in modulating immune responses.[2] In comparison, Bakkenolide A has exhibited weaker activity in similar assays.[2] Other novel bakkenolides have also shown significant neuroprotective and antioxidant activities.[3] This existing data on related compounds provides a strong rationale for investigating the bioactivity of this compound.

Predicted Bioactivities of this compound

Based on the activities of structurally similar bakkenolides, this compound is predicted to exhibit anti-inflammatory and immunomodulatory effects. The presence of the α,β-unsaturated lactone moiety, a common feature in many bioactive sesquiterpenoid lactones, suggests potential reactivity with biological nucleophiles, which could underlie its mechanism of action.

Predicted Anti-Inflammatory and Immunomodulatory Activity

It is hypothesized that this compound will modulate key inflammatory pathways. Potential molecular targets include components of the NF-κB and MAPK signaling cascades, which are critical regulators of pro-inflammatory gene expression.

Predicted Anticancer Activity

While direct evidence for anticancer activity of bakkenolides is less prevalent, many other sesquiterpenoid lactones exhibit cytotoxic effects against various cancer cell lines. Therefore, the potential anticancer bioactivity of this compound warrants investigation.

In Silico Prediction Workflow

A multi-step in silico approach is proposed to predict the bioactivity of this compound and identify its potential molecular targets.

Figure 1: Proposed in silico workflow for predicting the bioactivity of this compound.

Quantitative Data from Analogous Compounds

To build robust in silico models, quantitative bioactivity data from structurally related compounds is essential. The following table summarizes hypothetical IC50 values for analogous bakkenolides against key inflammatory and cancer-related targets, which would be used as input for QSAR modeling.

| Compound | Target | Assay | IC50 (µM) | Reference |

| Bakkenolide B | IL-2 Production | Jurkat T cells | 15.2 | Fictional |

| Bakkenolide B | Mast Cell Degranulation | RBL-2H3 cells | 25.8 | Fictional |

| Bakkenolide B | COX-2 Inhibition | Enzyme Assay | 12.5 | Fictional |

| Bakkenolide B | iNOS Inhibition | Macrophage Assay | 18.9 | Fictional |

| Bakkenolide A | IL-2 Production | Jurkat T cells | > 100 | Fictional |

| Helenalin | NF-κB Inhibition | Reporter Assay | 1.2 | Fictional |

| Parthenolide | STAT3 Phosphorylation | Western Blot | 5.7 | Fictional |

Detailed Experimental Protocols

The following protocols describe the key experiments proposed for validating the predicted bioactivities of this compound.

Anti-Inflammatory Activity Assays

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) and incubated for 24 hours.

-

NO Measurement: The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

-

Cell Culture and Treatment: RAW 264.7 cells are treated as described in 5.1.1.

-

Cytokine Analysis: The levels of TNF-α and IL-6 in the culture supernatants are quantified using commercial ELISA kits according to the manufacturer's instructions.

-

Data Analysis: The IC50 values for the inhibition of each cytokine are determined.

Anticancer Activity Assays

-

Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) are cultured in appropriate media.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for 72 hours.

-

Viability Assessment: Cell viability is determined using the MTT or a similar colorimetric assay.

-

Data Analysis: IC50 values are calculated from the resulting dose-response curves.

Signaling Pathway Analysis

The potential mechanisms of action of this compound can be elucidated by examining its effects on key signaling pathways.

Figure 2: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion

This technical guide provides a roadmap for the in silico prediction and experimental validation of the bioactivity of this compound. By leveraging data from related bakkenolides and employing a systematic computational and experimental approach, the therapeutic potential of this natural product can be thoroughly evaluated. The proposed workflow and methodologies offer a framework for researchers in drug discovery to explore the pharmacological properties of this compound and other novel sesquiterpenoid lactones.

References

- 1. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A yeast-based screening system identified bakkenolide B contained in Petasites japonicus as an inhibitor of interleukin-2 production in a human T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bakkenolide Compounds: Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide compounds, a class of sesquiterpene lactones, have garnered significant attention in the scientific community for their diverse and potent biological activities. First discovered in the 1960s, these natural products, primarily isolated from plants of the Petasites genus, have demonstrated a range of therapeutic potentials, including anti-inflammatory, neuroprotective, and anti-allergic effects. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, and biological activities of bakkenolide compounds, with a focus on the experimental methodologies and quantitative data crucial for researchers and drug development professionals.

Discovery and Isolation

The journey of bakkenolide discovery began with the investigation of medicinal plants traditionally used in folk medicine. The primary source of these compounds is the genus Petasites, commonly known as butterbur, which has a long history of use in treating ailments such as migraines, allergies, and inflammatory conditions.

The first member of this class, bakkenolide A (also known as fukinanolide), was isolated from the flower stalks of Petasites japonicus Maxim.[1]. Its discovery was closely linked to the study of fukinone, a sesquiterpene ketone also found in the plant. It was proposed that fukinone is a biogenetic precursor to bakkenolide A, undergoing oxidation to fukinone epoxide, followed by a Favorskii-type rearrangement and subsequent lactonization.[1]

Over the years, a variety of other bakkenolide derivatives have been isolated from different Petasites species, including Petasites tricholobus, Petasites formosanus, and Petasites tatewakianus. These include bakkenolide B, D, G, H, and a series of novel compounds designated with Roman numerals (e.g., bakkenolide-Ia, -IIa, -IIIa, -IVa).[2][3] The structural diversity of these compounds, primarily arising from different ester substitutions on the bakkenolide core, contributes to their varied biological activities.

Experimental Protocol: Isolation of Bakkenolide B from Petasites japonicus

The following is a representative protocol for the isolation and purification of bakkenolide B from the leaves of Petasites japonicus.[4]

1. Extraction:

-

Fresh leaves of Petasites japonicus (1.0 kg) are finely chopped.

-

The plant material is extracted three times with 70% ethanol (3 L each) at room temperature using sonication for one hour per extraction.

-

The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then partitioned with n-hexane.

2. Column Chromatography:

-

The n-hexane extract is subjected to silica gel column chromatography.

-

A step gradient elution is performed using a solvent system of acetone in dichloromethane (2.5%, 15%, 25%) followed by methanol in chloroform (15%, 25%).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

3. Further Purification:

-

Fractions containing bakkenolide B are pooled and further purified by Sephadex LH-20 column chromatography.

-

Final purification is achieved by normal phase silica gel column chromatography to yield pure bakkenolide B.

4. Purity Analysis:

-

The purity of the isolated bakkenolide B is determined by High-Performance Liquid Chromatography (HPLC).

-

HPLC Conditions:

-

Column: Luna C18

-

Mobile Phase: Acetonitrile-water gradient (0 to 100% acetonitrile over 35 minutes)

-

Flow Rate: 0.4 mL/min

-

Detection: UV at 215 nm and 254 nm

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Structure Elucidation

The determination of the complex three-dimensional structures of bakkenolide compounds has been accomplished through a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and NOESY) experiments are the primary tools for elucidating the chemical structure, including the stereochemistry, of these molecules. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and their spatial relationships.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the isolated compounds. Fragmentation patterns observed in MS/MS experiments provide additional structural information.

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the absolute stereochemistry.

Spectroscopic Data for Bakkenolide B

The following table summarizes the characteristic ¹H and ¹³C NMR data for bakkenolide B in CDCl₃.[5]

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity (J in Hz) |

| 1 | 78.5 | 5.23, d (10.0) |

| 2 | 29.8 | 1.85, m |

| 3 | 31.2 | 1.65, m; 1.95, m |

| 4 | 40.2 | 2.35, m |

| 5 | 52.1 | - |

| 6 | 25.4 | 1.50, m; 1.75, m |

| 7 | 41.8 | - |

| 8 | 26.7 | 1.45, m; 1.60, m |

| 9 | 74.3 | 5.10, t (9.0) |

| 10 | 141.5 | - |

| 11 | 125.8 | 6.05, s |

| 12 | 170.1 | - |

| 13 | 12.1 | 1.98, s |

| 14 | 15.8 | 1.80, s |

| 15 | 20.5 | 0.95, d (7.0) |

| Angeloyl-C1' | 167.5 | - |

| Angeloyl-C2' | 127.9 | - |

| Angeloyl-C3' | 138.2 | 6.10, qq (7.0, 1.5) |

| Angeloyl-C4' | 20.6 | 2.00, q (7.0) |

| Angeloyl-C5' | 15.9 | 1.85, d (1.5) |

| Acetyl-C1'' | 170.5 | - |

| Acetyl-C2'' | 21.1 | 2.05, s |

History of Chemical Synthesis

The complex, stereochemically rich architecture of bakkenolides has made them challenging targets for total synthesis. The development of synthetic routes not only provides access to these natural products for further biological evaluation but also drives innovation in synthetic methodology.

A notable achievement in this area is the total synthesis of (±)-bakkenolide A. One efficient approach utilizes a Diels-Alder/aldol sequence to construct the key hydrindane core of the molecule.[2]

Workflow for the Total Synthesis of (±)-Bakkenolide A

The following diagram illustrates a logical workflow for a reported total synthesis of (±)-bakkenolide A.

Biological Activities and Mechanisms of Action

Bakkenolide compounds exhibit a wide array of pharmacological effects, making them promising candidates for drug development.

Anti-inflammatory Activity

Bakkenolide B has been shown to possess significant anti-inflammatory properties. It inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE₂) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[6][7]

Cell Culture:

-

RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

Treatment:

-

Cells are pre-treated with various concentrations of bakkenolide B for 1 hour.

-

Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

Measurement of Nitric Oxide (NO) Production:

-

NO production in the culture supernatant is measured using the Griess reagent.

Western Blot Analysis for iNOS and COX-2 Expression:

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane and probed with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

-

The membrane is then incubated with a secondary antibody conjugated to horseradish peroxidase, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The anti-inflammatory effects of bakkenolides are mediated through the modulation of key signaling pathways.

NF-κB Signaling Pathway: Bakkenolide B has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression. It prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

AMPK/Nrf2 Signaling Pathway: Bakkenolide B can also exert its anti-inflammatory effects by activating the AMP-activated protein kinase (AMPK)/nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Activation of this pathway leads to the upregulation of antioxidant and cytoprotective genes.

Inhibition of Calcineurin Pathway and Anti-allergic Effects

Bakkenolide B has been identified as an inhibitor of the calcineurin signaling pathway, which plays a crucial role in T-cell activation and the production of interleukin-2 (IL-2), a key cytokine in the immune response.[5] This inhibitory activity underlies the anti-allergic potential of bakkenolide B.

Reagents:

-

Recombinant human calcineurin

-

Calmodulin

-

RII phosphopeptide substrate

-

Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.25 mg/mL BSA, pH 7.5)

-

Malachite green phosphate detection reagent

Procedure:

-

A reaction mixture containing calcineurin, calmodulin, and assay buffer is prepared.

-

Bakkenolide B at various concentrations is added to the reaction mixture and pre-incubated.

-

The phosphatase reaction is initiated by the addition of the RII phosphopeptide substrate.

-

The reaction is incubated at 30°C for a specified time (e.g., 10-30 minutes).

-

The reaction is stopped, and the amount of free phosphate released is quantified using the malachite green reagent by measuring the absorbance at a specific wavelength (e.g., 620 nm).

-

The inhibitory activity of bakkenolide B is calculated by comparing the phosphate release in the presence and absence of the compound.

Neuroprotective Effects

Certain bakkenolides, such as bakkenolide-IIIa, have demonstrated significant neuroprotective activities. These compounds have been shown to protect neurons from oxygen-glucose deprivation-induced injury, a model for ischemic stroke. The neuroprotective mechanism is associated with the inhibition of the NF-κB signaling pathway.

Quantitative Bioactivity Data

The following table summarizes some of the reported quantitative bioactivity data for various bakkenolide compounds. This data is essential for comparing the potency of different derivatives and for guiding structure-activity relationship (SAR) studies.

| Compound | Biological Activity | Assay System | IC₅₀ / EC₅₀ | Reference |

| Bakkenolide B | Inhibition of NO production | LPS-stimulated RAW 264.7 cells | ~10 µM | [6] |

| Bakkenolide B | Inhibition of IL-2 production | Jurkat cells | ~5 µM | [5] |

| Bakkenolide D | Neuraminidase Inhibition | Clostridium perfringens neuraminidase | > 100 µM | [8] |

| Bakkenolide-Ia | Neuroprotection (against H₂O₂-induced injury) | Primary cortical neurons | EC₅₀ ~ 1 µM | [2] |

| Bakkenolide-IIa | Neuroprotection (against H₂O₂-induced injury) | Primary cortical neurons | EC₅₀ ~ 2.5 µM | [2] |

| Bakkenolide-IIIa | Neuroprotection (against H₂O₂-induced injury) | Primary cortical neurons | EC₅₀ ~ 0.8 µM | [2] |

| Bakkenolide-IVa | Neuroprotection (against H₂O₂-induced injury) | Primary cortical neurons | EC₅₀ ~ 3 µM | [2] |

Conclusion and Future Directions

Bakkenolide compounds represent a fascinating class of natural products with significant therapeutic potential. Their discovery, rooted in traditional medicine, has paved the way for modern scientific investigation into their diverse biological activities. The detailed experimental protocols for isolation, structure elucidation, and bioactivity assessment provided in this guide are intended to facilitate further research in this promising field.

Future research should focus on:

-

Discovery of Novel Bakkenolides: Exploration of other Petasites species and related genera may lead to the discovery of new bakkenolide derivatives with enhanced potency and selectivity.

-

Structure-Activity Relationship (SAR) Studies: A comprehensive understanding of the SAR of bakkenolides will guide the design and synthesis of novel analogs with improved pharmacological properties.

-

Elucidation of Molecular Targets: While some signaling pathways have been identified, the precise molecular targets of many bakkenolide compounds remain to be fully elucidated.

-

Preclinical and Clinical Development: Promising bakkenolide candidates should be advanced through preclinical and, ultimately, clinical studies to evaluate their safety and efficacy in treating inflammatory diseases, neurodegenerative disorders, and allergies.

The continued exploration of bakkenolide compounds holds great promise for the development of new and effective therapeutic agents for a range of human diseases.

References

- 1. rsc.org [rsc.org]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029596) [hmdb.ca]

- 3. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of Calcineurin Phosphatase Activity: R&D Systems [rndsystems.com]

- 7. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Notes & Protocols for the Isolation of 1-Oxobakkenolide S from Petasites formosanus Roots

These application notes provide a comprehensive, generalized protocol for the isolation of bakkenolide-type sesquiterpenoids, such as 1-Oxobakkenolide S, from the roots of Petasites formosanus. The methodology is based on established procedures for the separation of structurally similar compounds from this plant species.

Introduction

Petasites formosanus Kitamura, a perennial herb native to Taiwan, is a known source of various bioactive sesquiterpenoids, particularly those with a bakkenolide skeleton. These compounds have garnered interest for their potential pharmacological activities. This compound is a representative of this class of natural products. This document outlines the essential steps for its extraction, fractionation, and purification for research and drug development purposes. While a specific protocol for this compound is not detailed in current literature, the following procedures are synthesized from successful isolations of numerous other bakkenolides from the same plant material.[1][2]

Data Summary

The following table summarizes the types of compounds isolated from Petasites formosanus roots and the general yields that can be expected from a typical extraction and fractionation process. Please note that specific yields for this compound are not available and will depend on the precise batch of plant material and extraction efficiency.

| Compound Class | Specific Compounds Isolated from P. formosanus Roots | Typical Yield Range (per kg of dried root) | Reference |

| Bakkenolides | Bakkenolides-B, -D, -G, -H, -Uc, -II, and 32 new bakkenolides | 1 - 50 mg (for individual compounds) | [1][2] |

| Steroids | β-sitosterol, β-sitosterol-β-D-glucopyranoside | 50 - 200 mg | [2] |

| Benzenoids | p-hydroxybenzaldehyde, vanillic acid, caffeic acid, etc. | 10 - 100 mg | [2] |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the isolation of this compound from Petasites formosanus roots.

Caption: Workflow for the isolation of this compound.

Experimental Protocols

1. Plant Material Preparation

-

Collection: Collect fresh roots of Petasites formosanus.

-

Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

-

Processing: Clean the roots to remove soil and debris. Air-dry the roots in a well-ventilated area away from direct sunlight. Once fully dried, grind the roots into a coarse powder.

2. Extraction

-

Apparatus: Large-scale Soxhlet extractor or a large round-bottom flask with a reflux condenser.

-

Solvent: Methanol (MeOH).

-

Procedure:

-

Place the powdered P. formosanus roots (e.g., 1 kg) into the extraction vessel.

-

Add a sufficient volume of methanol to completely immerse the plant material (approximately 5-10 L).

-

Heat the mixture to reflux for 6-8 hours.

-

Allow the mixture to cool, and then filter to separate the extract from the plant residue.

-

Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

3. Solvent-Solvent Partitioning

-

Purpose: To separate compounds based on their polarity. Bakkenolides are typically of medium to low polarity and will partition into the chloroform layer.

-

Solvents: Chloroform (CHCl₃) and distilled water (H₂O).

-

Procedure:

-

Suspend the crude methanolic extract in a mixture of H₂O and CHCl₃ (1:1 v/v) in a large separatory funnel.

-

Shake the funnel vigorously and then allow the layers to separate.

-

Collect the lower chloroform layer.